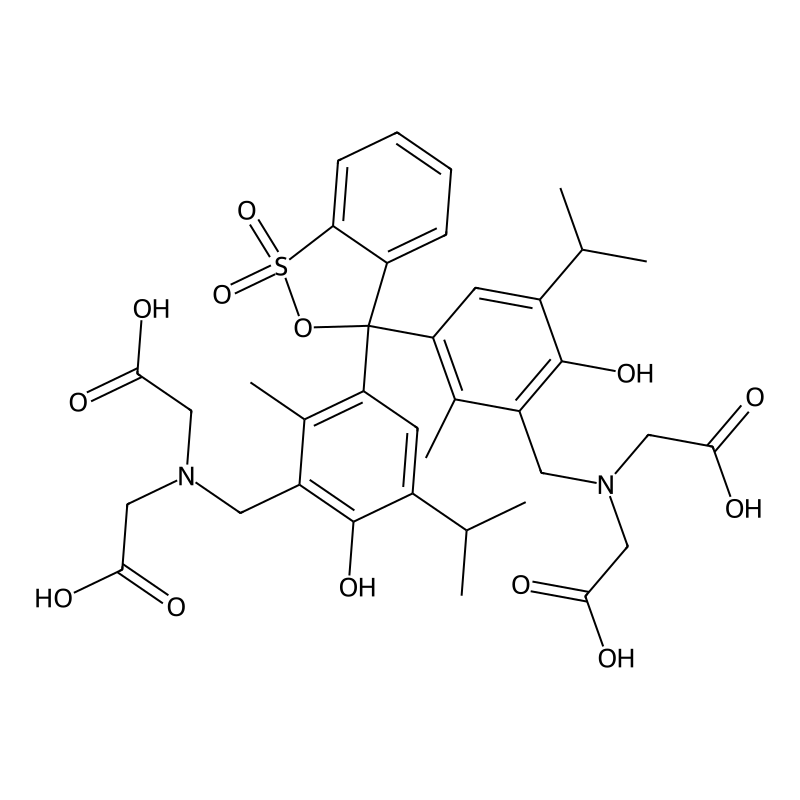

Methylthymol blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methylthymol blue (MTB) is a highly versatile sulfonephthalein dye and metallochromic indicator widely procured for complexometric titrations and spectrophotometric trace metal analysis. Structurally derived from thymol blue via the addition of iminodiacetic acid groups, MTB is a polyprotic acid with multiple distinct pKa values (ranging from 2.35 to 12.97), allowing it to form stable, highly colored complexes with a broad spectrum of metal cations across an extensive pH range. Unlike narrower-spectrum indicators, MTB is highly water-soluble and functions effectively from highly acidic environments (for Zr, Hf, Bi) to highly alkaline conditions (for Ba, Ca, Mg). For industrial buyers and analytical chemists, MTB represents a critical universal indicator that simplifies inventory by replacing multiple specialized dyes, offering sharp colorimetric transitions and high molar absorptivities that drive precise endpoint detection in both manual and automated photometric titration systems [1].

Attempting to substitute Methylthymol blue with its closest structural analog, Xylenol Orange (XO), or the standard water-hardness indicator Eriochrome Black T (EBT), often leads to analytical failure in specific matrices. While XO shares a similar coordination mechanism, its cresol red core restricts its utility primarily to acidic or neutral media (pH < 7), making it completely unsuitable for the titration of alkaline earth metals like Barium and Calcium which require highly alkaline conditions (pH 11.0–12.5). MTB’s thymol core, featuring additional isopropyl and methyl groups, induces a bathochromic shift and extends its operational stability into this high-pH regime[1]. Furthermore, while EBT is the default choice for Magnesium and Calcium titrations, it is notoriously susceptible to irreversible blocking by trace transition metals such as Cu(II) and Fe(III). MTB exhibits superior resistance to such trace metal blocking, eliminating the need for aggressive masking agents or ultra-pure redistilled water in routine industrial assays[2].

Alkaline Earth Metal Titration Capacity (vs. Xylenol Orange)

MTB demonstrates a significantly wider operational pH window than Xylenol Orange, specifically enabling the complexometric titration of alkaline earth metals. While XO is limited to pH < 7, MTB maintains stable, distinct color transitions at pH 11.0–12.5, which is the critical range for Barium and Calcium EDTA titrations [1].

| Evidence Dimension | Effective pH range for complexometric titration |

| Target Compound Data | pH 11.0–12.5 (enables Ba, Ca, Mg titration) |

| Comparator Or Baseline | Xylenol Orange (limited to pH 1–6, fails for alkaline earths) |

| Quantified Difference | > 5 pH unit extension into the alkaline regime |

| Conditions | EDTA titration of Barium/Calcium in buffered aqueous media |

Procurement teams sourcing indicators for cement analysis or water hardness must select MTB over XO to ensure functionality in the required highly alkaline analytical environments.

Resistance to Trace Metal Blocking (vs. Eriochrome Black T)

In the micro-determination of sulfate and magnesium, standard indicators like Eriochrome Black T (EBT) are easily blocked by trace impurities. Studies show that MTB is not blocked by trace amounts of Cu(II) and Fe(III), allowing for direct titration without the mandatory use of redistilled water or complex masking agents required when using EBT[1].

| Evidence Dimension | Indicator blocking by trace transition metals |

| Target Compound Data | Unblocked by trace Cu(II) and Fe(III) |

| Comparator Or Baseline | Eriochrome Black T (EBT) (irreversibly blocked by trace Cu/Fe) |

| Quantified Difference | Elimination of masking agent requirement for trace Cu/Fe |

| Conditions | Mg/Sulfate titration at pH 10 in standard laboratory water |

Using MTB improves workflow reproducibility and reduces reagent costs by eliminating the need for high-purity water and additional masking steps in routine industrial testing.

High Molar Absorptivity for Trace Metal Quantification

MTB forms highly absorbing complexes with transition metals, making it an exceptional spectrophotometric reagent. For instance, the 1:1 Iron(III)-MTB complex exhibits a molar absorptivity of 1.73 x 10^4 L mol-1 cm-1 at 610 nm, allowing for highly sensitive trace metal detection without the need for pre-concentration or organic extraction steps [1].

| Evidence Dimension | Molar absorptivity (ε) of Fe(III) complex |

| Target Compound Data | 1.73 x 10^4 L mol-1 cm-1 at 610 nm |

| Comparator Or Baseline | Standard colorimetric baselines (often < 1.0 x 10^4 without extraction) |

| Quantified Difference | > 70% higher sensitivity compared to low-absorptivity legacy dyes |

| Conditions | Spectrophotometric determination at pH 6 |

High molar absorptivity directly translates to lower limits of detection (LOD), allowing analytical labs to quantify trace metals using standard UV-Vis equipment.

Industrial Cement and Water Hardness Analysis

Due to its stability and sharp color transitions at pH 11.0–12.5, MTB is the preferred indicator for the complexometric titration of Calcium and Magnesium in cement quality control and total water hardness testing. It directly replaces Eriochrome Black T in matrices where trace transition metal impurities would otherwise cause irreversible indicator blocking [1].

Spectrophotometric Trace Metal Quantification

MTB's high molar absorptivity (> 1.3 x 10^4 L mol-1 cm-1 for Al and Fe complexes) makes it an ideal reagent for the direct spectrophotometric determination of trace metals in metallurgical alloys, ores, and environmental samples, eliminating the need for complex solvent extraction workflows [2].

Indirect Sulfate Determination in Environmental Monitoring

MTB is heavily utilized in the indirect titration of sulfates in rainwater and wastewater. By titrating the excess Barium or Magnesium after sulfate precipitation, MTB provides a clear endpoint without the interference issues commonly associated with legacy indicators, streamlining environmental compliance testing workflows [3].